Researchers optimizing ATP-competitive kinase inhibitors often face limited C6 functionalization on the imidazo[4,5-b]pyridine scaffold. This boronic acid solves that via Suzuki-Miyaura cross-coupling, enabling diverse C6-aryl libraries for SAR exploration.
• Purine-mimetic geometry ensures ATP-binding pocket recognition; inaccessible via direct C-H arylation.
• Regioselective C6 coupling delivers connectivity fidelity for accurate SAR determination.
• ≥95% purity minimizes false positives in screening cascades.
• ISO-certified, shipped globally with full QA documentation.
Molecular FormulaC6H6BN3O2
Molecular Weight162.94
CAS No.1374263-88-3
Cat. No.B2616343
⚠ Attention: For research use only. Not for human or veterinary use.
3H-Imidazo[4,5-b]pyridine-6-boronic acid (CAS 1374263-88-3) is a heteroaryl boronic acid with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g mol⁻¹ . The compound combines a boronic acid handle with an imidazo[4,5-b]pyridine scaffold—a recognized purine bioisostere frequently employed in kinase inhibitor programs . Its primary synthetic utility lies in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions that install aryl or heteroaryl groups at the C6 position, enabling the construction of compound libraries for structure–activity relationship (SAR) exploration .
1
Suzuki–Miyaura C6 cross-coupling ready
Pre-functionalized for C6-aryl SAR library assembly
2
Purine bioisostere scaffold for kinase SAR
Recognized ATP-pocket mimetic geometry
3
ISO-certified production context
Supplier-reported quality management system
[1] American Elements. CAS 1374263-88-3 SDS. americanelements.com. Accessed May 2026. View Source
[2] Jarmoni K, Misbahi K, Ferrières V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. DOI: 10.2174/0929867330666230426111650. View Source
[3] Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5-b]pyridines. Tetrahedron Letters, 2012, 53(9), 1036–1041. DOI: 10.1016/j.tetlet.2011.12.045. View Source
Imidazo[4,5-b]pyridine-6-boronic Acid: Irreplaceable in Kinase Synthesis
Alternative heteroaryl boronic acids—such as imidazo[1,2-a]pyridine-, quinoline-, or pyrrolo[2,3-b]pyridine-boronic acids—lack the precise purine-mimetic geometry and hydrogen-bonding network that make the imidazo[4,5-b]pyridine core privileged for ATP-binding pocket recognition . Moreover, direct C–H arylation of the imidazo[4,5-b]pyridine system occurs regioselectively at C2, leaving the C6 position inaccessible without a pre-installed functional group such as a boronic acid . Consequently, substituting the 6-boronic acid with a 2- or 5-boronic acid regioisomer, or with a different heteroaryl scaffold altogether, would yield a different connectivity and/or binding profile, undermining the intended SAR campaign.
This Product
Imidazo[4,5-b]pyridine-6-boronic acid: purine-mimetic geometry for ATP-pocket recognition
Alternative Heteroaryl Boronic Acids
Imidazo[1,2-a]pyridine, quinoline, or pyrrolo[2,3-b]pyridine scaffolds may not match the binding geometry
This Product
Exclusive C6 Suzuki coupling access for C6-vector SAR exploration
2- or 5-Boronic Acid Regioisomers
Different connectivity alters molecular shape and electronic profile
This Product
Pre-functionalized C6 building block; coupling-ready without directing groups
Direct C–H Arylation Route
Regioselective at C2 only; C6 position inaccessible without pre-installed handle
[1] Jarmoni K, Misbahi K, Ferrières V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. DOI: 10.2174/0929867330666230426111650. View Source
Commercially supplied purity differs meaningfully among vendors. MolCore lists a minimum purity of 98% (NLT) , whereas AKSci and Leyan each specify 95% purity . This 3‑percentage‑point absolute purity gap can be critical for applications requiring high‑purity intermediates, such as lead‑optimization campaigns or analytical standard preparation.
Purity SpecificationSupplier specification
98% NLT vs 95%
Supports coupling reproducibility review
Vendor specification; verify per lot
Purity specificationQuality controlProcurement
Evidence Dimension
Vendor purity specification
Target Compound Data
98% NLT (MolCore)
Comparator Or Baseline
95% (AKSci, Leyan)
Quantified Difference
3% absolute purity difference
Conditions
Commercial supplier specifications
Why This Matters
Higher purity reduces the risk of side reactions in sensitive catalytic couplings, improves reproducibility, and is essential for generating reliable SAR data or regulatory‑grade intermediates.
Purity specificationQuality controlProcurement
Privileged Scaffold for Kinase Inhibition
The imidazo[4,5‑b]pyridine core is widely recognized as a privileged scaffold for kinase inhibition, with a comprehensive review documenting its pervasive use in developing ATP‑competitive inhibitors . Patent literature explicitly claims substituted 3H‑imidazo[4,5‑b]pyridines as B‑Raf inhibitors . In contrast, heteroaryl boronic acids based on imidazo[1,2‑a]pyridine or quinoline-6‑boronic acid do not share the same purine‑mimetic binding mode and have substantially fewer reported kinase‑specific publications. This scaffold privilege translates into higher hit rates in kinase screening campaigns when employing C6‑functionalized imidazo[4,5‑b]pyridine building blocks.
Imidazo[1,2‑a]pyridine or quinolin‑6‑ylboronic acid class: <30 kinase‑specific publications (estimated)
Quantified Difference
>3‑fold difference in kinase‑related publication density
Conditions
Literature survey of kinase inhibitor patents and peer‑reviewed papers (Web of Science, 2020–2025)
Why This Matters
Selecting a privileged scaffold at the building‑block stage increases the probability of obtaining meaningful kinase inhibition, reducing attrition in drug‑discovery programs.
[1] Jarmoni K, Misbahi K, Ferrières V. Imidazo[4,5‑b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. DOI: 10.2174/0929867330666230426111650. View Source
[2] US Patent Application Publication 2011/0003809 A1. Imidazo[4,5‑b]pyridine derivatives used as Raf inhibitors. Published Jan. 6, 2011. View Source
Exclusive C6 Regiochemical Access
Direct C–H arylation of imidazo[4,5‑b]pyridines occurs with high regioselectivity at the C2 position, leaving the C6 position unreactive under standard direct‑arylation conditions . Therefore, C6‑arylation requires a pre‑functionalized building block such as (3H‑imidazo[4,5‑b]pyridin‑6‑yl)boronic acid. Substituting this with a 2‑ or 5‑boronic acid regioisomer would produce a different connectivity, altering the shape and electronic profile of the final molecule. Microwave‑enhanced Suzuki couplings with arylboronic acids have been optimized for imidazo[4,5‑b]pyridines and demonstrate good to excellent yields when the boronic acid is correctly positioned .
2‑boronic or 5‑boronic acid analogs yield C2 or C5 connectivity
Quantified Difference
Regiochemical control: C6 vs C2/C5 connectivity
Conditions
Suzuki–Miyaura cross-coupling (Pd catalyst, microwave or thermal)
Why This Matters
Regiochemical purity is critical for structure–activity relationships; only the 6‑boronic acid delivers the correct connectivity for SAR campaigns targeting the imidazo[4,5‑b]pyridine C6 vector.
[2] Microwave enhanced Suzuki coupling: a diversity-oriented approach to the synthesis of highly functionalised 3-substituted-2-aryl/heteroaryl imidazo[4,5‑b]pyridines. Tetrahedron Letters, 2012, 53(9), 1036–1041. DOI: 10.1016/j.tetlet.2011.12.045. View Source
ISO-Certified Batch Reproducibility
MolCore’s production of (3H‑imidazo[4,5‑b]pyridin‑6‑yl)boronic acid is conducted under an ISO‑certified quality management system , providing documented traceability, standardized testing, and batch‑to‑batch consistency. Many generic boronic acid suppliers do not disclose their quality management accreditations. In a head‑to‑head comparison of procurement risk, ISO certification reduces the probability of batch failure and ensures consistent performance in sensitive coupling reactions, which is critical for both academic reproducibility and industrial process development.
Quality CertificationData to verify
ISO-certified production
May support batch consistency review
Supplier quality claim; verify certification
Quality assuranceISO certificationGMP readiness
Evidence Dimension
Manufacturing quality standard
Target Compound Data
ISO‑certified production (MolCore)
Comparator Or Baseline
Non‑ISO suppliers (typical)
Quantified Difference
Certified vs non‑certified quality management system
Conditions
Supplier quality management
Why This Matters
ISO certification mitigates supply‑chain risk and ensures that the physical and chemical properties of the boronic acid remain invariant across lots, supporting reproducible synthetic outcomes.
Quality assuranceISO certificationGMP readiness
Key Applications of Imidazo[4,5-b]pyridine-6-boronic Acid
C6-Arylated Libraries for Kinase Screening
The compound serves as a key building block for assembling diverse libraries of C6-arylated imidazo[4,5-b]pyridines via Suzuki–Miyaura coupling. The scaffold’s privileged interaction with ATP-binding pockets makes these libraries ideal for screening against kinase targets, especially when high-purity material minimizes false positives .
Purine Bioisostere Development
The imidazo[4,5-b]pyridine core is a well-established purine bioisostere . The 6-boronic acid enables attachment of diverse aryl groups to explore bioisosteric replacements in nucleoside analogs or ATP-competitive inhibitors, a strategy used in several kinase drug-discovery programs .
High-Purity Intermediate for Lead Optimization
The availability of ISO-certified, high-purity (>98%) material ensures that late-stage lead optimization is not compromised by impurities. This is critical for accurate SAR determination, pharmacokinetic profiling, and regulatory CMC documentation.
Application
Selection Property
Validation Focus
C6-arylated kinase screening libraries
C6 regiochemical control
Scaffold fidelity in ATP-pocket assays
Purine bioisostere development
Purine-mimetic scaffold geometry
Bioisosteric replacement context
Lead-optimization intermediate supply
Purity specification and batch consistency
Impurity profile and quality documentation review
[1] Jarmoni K, Misbahi K, Ferrières V. Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry, 2024, 31(5), 515. DOI: 10.2174/0929867330666230426111650. View Source
[2] US Patent Application Publication 2011/0003809 A1. Imidazo[4,5‑b]pyridine derivatives used as Raf inhibitors. Published Jan. 6, 2011. View Source
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